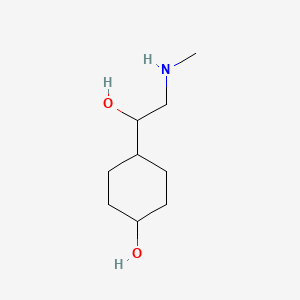
Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group, a methylaminomethyl group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Aminomethylation: The methylaminomethyl group is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as methylamine), and the cyclohexanone derivative.
Methanol Group Addition:
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexanol derivatives
Substitution: Formation of various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aminomethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanemethanol: Similar structure but lacks the hydroxyl and aminomethyl groups.
4-Hydroxycyclohexanemethanol: Similar structure but lacks the aminomethyl group.
4-Methylaminomethylcyclohexanemethanol: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methanol) on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63918-84-3 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-(methylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h7-12H,2-6H2,1H3 |
InChI-Schlüssel |
CJDSBANVLCMXGR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1CCC(CC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




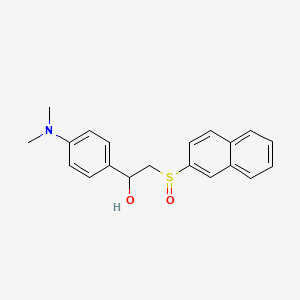
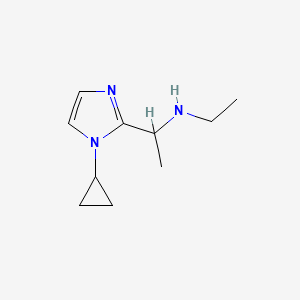
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
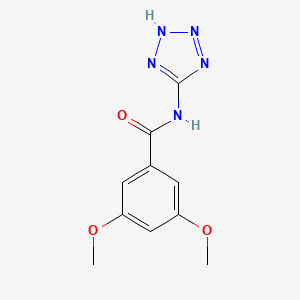
![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
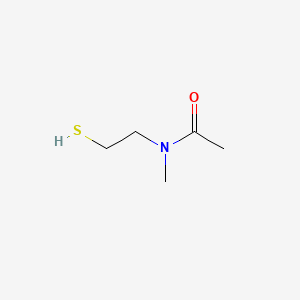
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
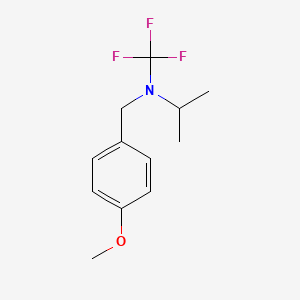
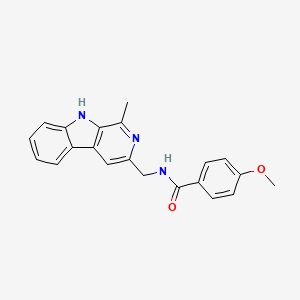
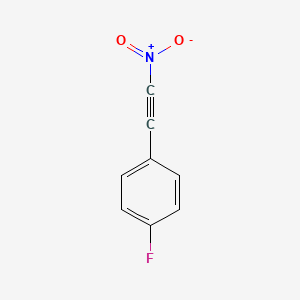
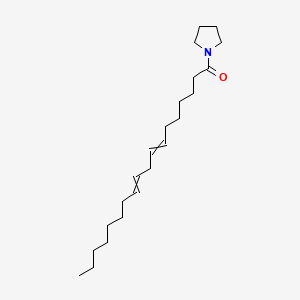
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
